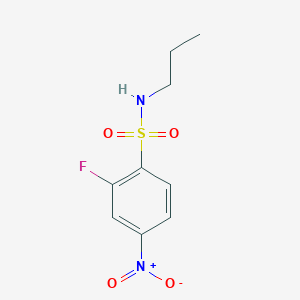

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-fluoro-4-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4S/c1-2-5-11-17(15,16)9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKCKDXTXPUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

- Stage 1: Preparation of 2-fluoro-4-nitrobenzene sulfonamide intermediate by sulfonylation of 2-fluoro-4-nitroaniline or related precursors.

- Stage 2: N-alkylation of the sulfonamide nitrogen with a propylating agent to introduce the N-propyl group.

This approach is consistent with sulfonamide synthesis protocols where sulfonyl chlorides react with amines, followed by alkylation under basic conditions.

Preparation of 2-Fluoro-4-Nitrobenzene Sulfonamide

- React an amine precursor such as 2-fluoro-4-nitroaniline with a sulfonyl chloride reagent to form the sulfonamide.

- The reaction is typically carried out in an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Bases such as triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are used to neutralize the released HCl.

- Temperature is maintained between room temperature (20°C) and 50°C for 1 to 24 hours depending on the scale and reactivity.

$$

\text{2-fluoro-4-nitroaniline} + \text{Ar-SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent, RT-50°C}} \text{2-fluoro-4-nitrobenzene sulfonamide}

$$

This method is described in patent WO2009124962A2, which outlines the reaction of amines with sulfonyl chlorides to form sulfonamides with high selectivity and yield.

N-Propylation of the Sulfonamide

- The sulfonamide intermediate is alkylated on the nitrogen atom using an alkylating agent such as propyl bromide or propyl iodide.

- The reaction typically employs a base such as potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (KOfBu) to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

- The reaction is performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at temperatures ranging from -20°C to 100°C.

- Reaction times vary from a few hours to overnight, monitored by thin-layer chromatography (TLC).

$$

\text{2-fluoro-4-nitrobenzene sulfonamide} + \text{C}3\text{H}7\text{X} \xrightarrow[\text{Base}]{\text{DMF, -20°C to 100°C}} \text{this compound}

$$

This N-alkylation step is supported by procedures in WO2009124962A2 and experimental protocols for sulfonamide alkylation.

Alternative Alkylation Protocol Using Calcium Hydride

An alternative alkylation procedure involves:

- Treating N-sulfonamides with calcium hydride in DMF at 50–55 °C with stirring.

- After 30 minutes, adding the alkylating agent (e.g., propyl bromide).

- Upon reaction completion (monitored by TLC), the mixture is cooled, diluted with cold water, and filtered.

- The crude product is purified by recrystallization in ethanol and column chromatography.

This method, described in a 2024 research article, offers controlled alkylation conditions with good yields and purity.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | 2-fluoro-4-nitroaniline + sulfonyl chloride + base (TEA, DIEA, or NMM) | DCM, THF, or DMF | 20–50 °C | 1–24 h | Inert atmosphere recommended |

| N-Propylation (standard) | Sulfonamide + propyl bromide + base (K2CO3, NaH) | DMF or DMSO | -20 to 100 °C | Several hours | Monitor by TLC; inert atmosphere |

| N-Propylation (CaH2) | Sulfonamide + CaH2, then propyl bromide | DMF | 50–55 °C | 30 min + alkylation time | Purification by recrystallization |

Purification and Characterization

- The crude sulfonamide and N-propylated products are purified by recrystallization from ethanol or absolute ethanol.

- Column chromatography may be employed for further purification.

- Product purity is typically confirmed by HPLC (≥99% purity) and characterized by NMR, IR, and mass spectrometry.

- TLC monitoring uses solvent systems such as n-hexane:ethyl acetate (8:2).

Summary of Research Findings

- The sulfonamide formation step is efficient and mild, with yields typically above 90% under optimized conditions.

- N-alkylation using propyl halides proceeds smoothly with strong bases in polar aprotic solvents.

- The calcium hydride-mediated alkylation provides an alternative route with controlled reaction conditions.

- The overall synthetic route benefits from commercially available starting materials, mild reaction conditions, and scalable protocols suitable for industrial production.

- Purification by recrystallization ensures high purity, critical for applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of a different compound.

Substitution: : The fluorine atom can be substituted with other groups, and the propyl group can be modified through various substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, amides.

Substitution: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for developing new compounds.

- Oxidation : Can yield nitroso derivatives or nitrate esters.

- Reduction : The nitro group can be converted to an amine.

- Substitution : The fluorine atom or propyl group can be replaced by other functional groups.

Biology

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor or probe in biochemical studies. Its sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), which is critical in bacterial folate synthesis.

- Antimicrobial Properties : Research indicates that it may exhibit significant antibacterial activity by inhibiting dihydropteroate synthase in bacteria, disrupting folate synthesis necessary for nucleic acid production.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug discovery. Its unique properties may allow it to target specific diseases effectively.

- Drug Development : Potential applications in designing pharmaceuticals targeting various diseases, particularly those related to bacterial infections.

Case Studies and Research Findings

Research has demonstrated the efficacy of sulfonamides in various therapeutic areas. For instance:

- A study highlighted that compounds with nitro groups at the ortho position exhibit superior enzymatic inhibition compared to those with para or meta substitutions. This suggests that the positioning of substituents significantly impacts biological activity .

- Another investigation focused on the structural modifications of sulfonamides to enhance their antimicrobial properties, emphasizing the importance of functional group positioning .

Mechanism of Action

The mechanism by which 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide and related sulfonamide derivatives:

Key Observations :

- Positional Isomerism : The nitro and fluorine substituents’ positions significantly influence electronic effects. For example, 4-fluoro-2-nitrobenzene-1-sulfonamide has reversed substituent positions compared to the target compound, altering its electron-withdrawing profile and reactivity in substitution reactions.

Physicochemical Properties

- Solubility : The N-propyl chain in the target compound likely reduces water solubility compared to smaller sulfonamides (e.g., 4-fluoro-2-nitrobenzene-1-sulfonamide). This property is critical for bioavailability in drug candidates.

- Melting Points: While direct data for the target compound are unavailable, related sulfonamides exhibit melting points influenced by substituents. For example, the chromenone derivative in has a melting point of 175–178°C , suggesting that bulky groups increase thermal stability.

Biological Activity

2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of a fluorine atom, a nitro group, a propyl chain, and a sulfonamide group attached to a benzene ring. Its molecular formula is C₉H₁₁FN₂O₄S, with a molecular weight of approximately 262.26 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique biological activities.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its biological properties. The arrangement of substituents affects its interaction with biological targets, which can lead to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂O₄S |

| Molecular Weight | 262.26 g/mol |

| Chemical Class | Sulfonamide |

| Solubility | Moderately soluble in organic solvents |

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamides can disrupt bacterial folic acid synthesis, leading to bacteriostatic effects.

In a comparative analysis of similar compounds, it was found that the presence of nitro and fluoro groups enhances the biological activity of sulfonamides. Specifically, compounds with nitro groups at the ortho position demonstrated superior enzymatic inhibition compared to those with para or meta substitutions .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within microbial cells. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria and thereby blocking folate synthesis necessary for nucleic acid production .

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives highlighted that compounds with similar structures to this compound exhibited varying degrees of antimicrobial activity. The study reported IC₅₀ values (the concentration required to inhibit 50% of the microbial growth) ranging from 3.20 µM to 6.70 µM for different analogs, indicating that modifications in structure significantly influence efficacy .

Investigation into Antiviral Properties

Research exploring the antiviral properties of related sulfonamides revealed that certain derivatives could inhibit avian paramyxovirus and other viral strains effectively. The study demonstrated that modifications in the chemical structure could enhance antiviral potency, suggesting that compounds like this compound may also possess similar capabilities .

Q & A

Q. Basic

- X-ray crystallography : Provides definitive confirmation of molecular geometry and substituent positioning, as demonstrated in analogous sulfonamide structures .

- NMR spectroscopy :

- HPLC : Quantifies purity (>95% recommended for biological assays), with reverse-phase C18 columns and UV detection at 254 nm (nitro-group absorption) .

How can researchers resolve discrepancies in NMR spectral data during derivative synthesis?

Advanced

Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or solvent impurities. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals by altering molecular motion (e.g., slow rotation of the sulfonamide group at low temperatures).

- 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes diastereotopic protons in the propyl chain .

- Computational validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ADF software) cross-validate experimental data .

What strategies optimize reaction yields in the sulfonamide functionalization step?

Q. Advanced

- Base optimization : Replace NaH with milder bases (e.g., K₂CO₃) for acid-sensitive intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes nitro-group decomposition .

- Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to amine followed by reprotection) to direct regioselectivity .

How do electronic effects of the nitro group influence further functionalization?

Advanced

The nitro group is a strong electron-withdrawing group (EWG), which:

- Activates the ring for electrophilic substitution at the meta position relative to the nitro group.

- Deactivates the sulfonamide moiety : Reduces nucleophilicity of the sulfonamide nitrogen, necessitating stronger bases for further alkylation/acylation .

- Directs cross-coupling reactions : Suzuki-Miyaura coupling at the para-fluoro position is hindered, favoring Buchwald-Hartwig amination protocols .

What computational approaches predict the bioactivity of this sulfonamide derivative?

Q. Advanced

- Molecular docking : Screens against target proteins (e.g., carbonic anhydrase IX) using software like AutoDock or Schrödinger. The sulfonamide moiety often binds zinc ions in enzyme active sites .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ constants) with antibacterial IC₅₀ values. The nitro group’s EWG nature enhances membrane permeability but may reduce solubility .

- MD simulations : Assesses stability of protein-ligand complexes over time, identifying critical hydrogen bonds with the sulfonamide oxygen .

How should researchers address contradictions in biological activity data across studies?

Advanced

Contradictions may stem from:

- Purity variability : Re-test compounds using HPLC-validated samples.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolic interference : Use isotopic labeling (e.g., ¹⁴C-propyl chain) to track degradation products in vitro .

- Synergistic effects : Evaluate combinatorial activity with adjuvants to rule out off-target interactions .

What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Advanced

- Low solubility : Co-crystallization with thiourea or cyclodextrins improves lattice formation.

- Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures) to isolate the most stable polymorph.

- X-ray data quality : Use synchrotron radiation for small crystals (<0.1 mm) and resolve disordered propyl chains via SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.